Defucogilvocarcin M
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C20H16O5/c1-10-7-13-17(15(8-10)23-2)12-9-16(24-3)18-11(5-4-6-14(18)21)19(12)25-20(13)22/h4-9,21H,1-3H3 |
InChI Key |
MVBUSXGIUAXYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C(=C1)OC |
Synonyms |
defucogilvocarcin M |
Origin of Product |
United States |
Biosynthetic Pathways of Defucogilvocarcin M
Polyketide Synthase (PKS) Mediated Core Structure Formation
The biosynthesis of the characteristic angucyclinone core of Defucogilvocarcin M is initiated by a Type II polyketide synthase (PKS) complex. nih.govwikipedia.orgftb.com.hr This enzymatic machinery constructs the polyketide backbone through a series of condensation reactions, laying the foundation for the final molecule.
Initial Building Blocks and Assembly (e.g., Acetyl-CoA, Malonyl-CoA)
The journey from simple metabolites to a complex natural product begins with the selection of initial building blocks. In the biosynthesis of this compound, the starter unit is typically Acetyl-CoA, which is sequentially condensed with nine molecules of Malonyl-CoA. researchgate.netescholarship.orguni-muenchen.de This process, analogous to fatty acid synthesis, is catalyzed by the PKS enzyme complex, which iteratively adds two-carbon units to the growing polyketide chain. wikipedia.orgftb.com.hr Isotope labeling studies have confirmed that the benzo[d]naphtho[1,2-b]pyran-6-one chromophore of gilvocarcins arises from a polyketide-derived intermediate. nih.govnih.gov
Characterization of Key PKS Enzymes (e.g., GilA, GilB, GilC)
The gilvocarcin (gil) gene cluster encodes a set of Type II PKS enzymes essential for the formation of the polyketide backbone. nih.govacs.org Key among these are:
GilA (Ketosynthase): This enzyme is responsible for catalyzing the crucial carbon-carbon bond-forming condensation reactions between the growing polyketide chain and the incoming malonyl-CoA extender units. nih.gov
GilB (Chain Length Factor): GilB plays a critical role in determining the precise length of the polyketide chain, ensuring that the correct number of extender units are incorporated. nih.gov
GilC (Acyl Carrier Protein): The growing polyketide chain is tethered to the acyl carrier protein (ACP), GilC, via a thioester linkage. This keeps the intermediate bound to the PKS complex as it is passed between the various catalytic domains. nih.gov
Together, this minimal set of PKS enzymes (ketosynthase, chain length factor, and ACP) assembles the linear decaketide precursor that will ultimately cyclize to form the angucyclinone core. asm.org
Angucyclinone Intermediate Formation (e.g., UWM6)
Following the assembly of the linear polyketide chain, a series of cyclization and aromatization reactions, catalyzed by enzymes such as ketoreductases, aromatases, and cyclases, lead to the formation of a tetracyclic angucyclinone intermediate. asm.org One such key, albeit unstable, intermediate is UWM6. nih.govnih.gov UWM6 is a common precursor in the biosynthesis of many angucycline antibiotics. researchgate.netasm.org However, in the gilvocarcin pathway, UWM6 is considered a shunt product, formed by the spontaneous hydrolysis and decarboxylation of an ACP-tethered intermediate, rather than a true on-pathway intermediate. nih.govnih.gov The first stable, isolable intermediate in the pathway is prejadomycin. researchgate.net
Post-PKS Enzymatic Modifications Leading to the this compound Scaffold
The formation of the angucyclinone core is just the beginning of the biosynthetic journey. A series of remarkable enzymatic transformations, known as post-PKS modifications, are required to convert this initial scaffold into the unique structure of this compound. These modifications include oxidative rearrangements, C-C bond cleavage, and methylations. nih.govnih.gov
Oxidative Rearrangement Processes and C-C Bond Cleavage (e.g., GilOII-mediated)
A key and defining feature of gilvocarcin biosynthesis is a complex oxidative rearrangement that transforms the initial benz[a]anthracene skeleton into the characteristic benzo[d]naphtho[1,2-b]pyran-6-one backbone. acs.orgnih.gov This process involves a crucial C-C bond cleavage reaction. nih.govdigitellinc.com Extensive enzymatic studies have unambiguously identified the flavin-dependent monooxygenase GilOII as the key enzyme responsible for this critical C5-C6 bond cleavage. nih.govnih.govresearchgate.net This reaction is a pivotal step in establishing the unique gilvocarcin scaffold. nih.govnih.gov The mechanism is believed to proceed through a Baeyer-Villiger oxidation. nih.govdigitellinc.com
Characterization of Specific Post-PKS Enzymes (e.g., GilOI, GilOII, GilOIV, GilM, GilMT, GilR, JadF, Fre)
A cocktail of specialized enzymes meticulously tailors the angucyclinone intermediate to yield this compound. nih.govnih.gov The functions of several of these have been elucidated through in vitro reconstitution experiments and gene inactivation studies: nih.govuky.edu
| Enzyme | Type | Function in this compound Biosynthesis |
| GilOI | Oxygenase | A bifunctional enzyme that catalyzes both the 4a,12b-dehydration and a subsequent hydroxylation at the C12-position of prejadomycin to form dehydrorabelomycin (B1670205). nih.govnih.gov |
| GilOII | Oxygenase | Catalyzes the crucial oxidative C-C bond cleavage of the B-ring of dehydrorabelomycin, a key step in forming the gilvocarcin scaffold. nih.govnih.govresearchgate.net |
| GilOIV/JadF | Oxygenase/ Dehydratase | GilOIV, often replaced by its soluble homologue JadF from the jadomycin (B1254412) pathway in in vitro studies, is a bifunctional enzyme. nih.govnih.gov It acts as a 2,3-dehydratase and is also responsible for the hydrolysis and decarboxylation of the ACP-tethered angucycline intermediate to yield prejadomycin. escholarship.orgnih.gov |
| GilM | Methyltransferase | Believed to be involved in one of the O-methylation steps that occur after the oxidative ring cleavage. nih.govnih.gov |
| GilMT | Methyltransferase | Deduced to be an O-methyltransferase from its amino acid sequence, it is thought to catalyze one of the two O-methylation reactions. nih.govacs.org |
| GilR | Oxidoreductase | Catalyzes the final step in the biosynthesis, the conversion of the hemiacetal intermediate, defucopregilvocarcin M, into the final lactone-containing product, this compound. nih.govnih.govuky.edu |
| Fre | Flavin Reductase | An E. coli flavin reductase often used in in vitro experiments to regenerate the reduced flavin cofactors (FADH2 or FMNH2) required by the flavin-dependent oxygenases like GilOII. nih.govnih.gov |
The concerted action of these enzymes, starting from the PKS-derived core, demonstrates a remarkable example of enzymatic precision and efficiency in the construction of a complex natural product. nih.govescholarship.org The total enzymatic synthesis of this compound has been achieved in a one-pot reaction, confirming the roles of these key enzymes. nih.govescholarship.org
Compound and Enzyme Reference Table
| Name | Type |
| Acetyl-CoA | Starter Unit |
| Malonyl-CoA | Extender Unit |
| UWM6 | Angucyclinone Intermediate |
| Prejadomycin | Angucyclinone Intermediate |
| Dehydrorabelomycin | Angucyclinone Intermediate |
| Defucopregilvocarcin M | Hemiacetal Intermediate |
| This compound | Final Product |
| GilA | Ketosynthase |
| GilB | Chain Length Factor |
| GilC | Acyl Carrier Protein |
| GilOI | Oxygenase |
| GilOII | Oxygenase |
| GilOIV | Oxygenase/Dehydratase |
| GilM | Methyltransferase |
| GilMT | Methyltransferase |
| GilR | Oxidoreductase |
| JadF | Oxygenase/Dehydratase |
| Fre | Flavin Reductase |
Role of Methylation Reactions (e.g., GilM, GilMT)
Methylation is a critical modification step in the biosynthesis of this compound, catalyzed by two distinct methyltransferases, GilMT and GilM. nih.gov GilMT is an S-adenosylmethionine (SAM)-dependent O-methyltransferase that acts on the aldehyde intermediate generated after the oxidative C-C bond cleavage of dehydrorabelomycin by the enzyme GilOII. nih.gov
Following the action of GilMT, the bifunctional enzyme GilM, which functions as a SAM-dependent reductive O-methyltransferase, catalyzes a subsequent sequence of reactions. nih.gov These reactions are essential for generating the tetracyclic hemiacetal core, known as defucopregilvocarcin M. nih.gov Gene inactivation experiments have demonstrated that GilM is an essential enzyme for the production of gilvocarcins. nih.gov The removal of both GilM and GilMT from the enzymatic synthesis mixture results in the formation of unidentified products, underscoring their indispensable role in the pathway. nih.gov
Table 1: Methyltransferase Enzymes in this compound Biosynthesis
| Enzyme | Type | Function | Substrate | Product |
|---|---|---|---|---|
| GilMT | S-adenosylmethionine dependent O-methyltransferase | Methylates the aldehyde intermediate | Aldehyde product of GilOII reaction | Methylated intermediate |
| GilM | S-adenosylmethionine dependent reductive O-methyltransferase | Catalyzes reactions to form the hemiacetal core | Product of GilMT reaction | Defucopregilvocarcin M |
Dehydrogenation Steps (e.g., GilR Activity)
The final step in the formation of this compound is a dehydrogenation reaction catalyzed by the oxidoreductase GilR. nih.govuky.edu This enzyme facilitates the conversion of the hemiacetal group in the penultimate intermediate, pregilvocarcin, into the characteristic lactone moiety of the final product. uky.edupreprints.org This crucial oxidation completes the unique benzo[d]naphtho[1,2-b]pyran-6-one backbone of the gilvocarcins. beilstein-journals.orgresearchgate.net In vitro studies have fully characterized GilR's role, confirming it catalyzes the very last step in the biosynthesis. nih.govuky.edu
Table 2: Dehydrogenase Enzyme in this compound Biosynthesis
| Enzyme | Type | Function |
|---|---|---|
| GilR | Oxidoreductase | Catalyzes the dehydrogenation of the hemiacetal moiety to a lactone |
Elucidation of Enzyme Functional Roles and Substrate Identity
The precise functions of the enzymes in the gilvocarcin biosynthetic pathway and the identity of their natural substrates remained elusive for some time. uky.edu Their roles have been systematically uncovered through a combination of gene inactivation studies and in vitro biochemical assays. nih.govuky.edu Researchers have expressed and purified the post-polyketide synthase (PKS) enzymes and interrogated their functions individually and in combination. nih.gov By using known intermediates like dehydrorabelomycin as substrates and analyzing the resulting products via methods such as HPLC, the specific catalytic activity of each enzyme was determined. nih.govnih.gov This approach, termed "combinatorial biosynthetic enzymology," has been instrumental in assigning specific roles to enzymes like GilOII, GilM, GilMT, and GilR in the transformation of dehydrorabelomycin into this compound. nih.govbeilstein-journals.org
Combinatorial Biosynthetic Strategies for this compound
Combinatorial biosynthesis has emerged as a powerful strategy for both elucidating complex biosynthetic pathways and generating novel natural product analogs. researchgate.netnih.govnih.gov This approach has been particularly fruitful in the study of this compound. jst.go.jp
One-Pot Enzymatic Total Synthesis Approaches
A significant achievement in the study of this compound is the complete, one-pot enzymatic total synthesis of this compound. nih.gov In a landmark experiment, researchers successfully synthesized the molecule from the simple building blocks acetyl-CoA and malonyl-CoA using a mixture of 15 enzymes derived from the gilvocarcin, jadomycin, and ravidomycin (B1678828) biosynthetic pathways. nih.govresearchgate.net This represents one of the longest enzymatic total synthesis sequences reported. nih.govpreprints.org
Further studies demonstrated a more direct one-pot synthesis. It was confirmed that just four key enzymes—GilOII, GilM, GilMT, and GilR—are sufficient to convert the advanced intermediate, dehydrorabelomycin, into this compound with high efficiency. nih.govpreprints.org
Investigation of Enzyme Mixtures and Permutation Experiments
The elucidation of the biosynthetic pathway heavily relied on permutation experiments, where enzymes were systematically omitted from the reaction mixture to observe the effect on the final product. nih.gov This "combinatorial biosynthetic enzymology" approach allowed researchers to identify the function of each enzyme and the sequence of events. nih.govjst.go.jp
For example, when converting dehydrorabelomycin, it was found that the four enzymes GilOII, GilM, GilMT, and GilR were all necessary for the formation of this compound. nih.govnih.gov The removal of GilM and GilMT led to the accumulation of unidentified products, while the absence of GilOII prevented any reaction from occurring with dehydrorabelomycin. nih.gov These systematic variations of the enzyme mixture were crucial for understanding the complex oxidative cascade. nih.gov
Table 3: Results of Permutation Experiments in this compound Synthesis
| Enzymes Present | Starting Substrate | Resulting Product | Inference |
|---|---|---|---|
| PKS Enzymes + JadF | Acetyl-CoA + Malonyl-CoA | Prejadomycin | JadF is required to bridge PKS and post-PKS reactions. nih.gov |
| Prejadomycin + GilOI | Prejadomycin | Dehydrorabelomycin | GilOI is responsible for the oxidation of prejadomycin. nih.gov |
| Dehydrorabelomycin + GilOII + GilM + GilMT + GilR | Dehydrorabelomycin | This compound | These four enzymes are sufficient to complete the synthesis from dehydrorabelomycin. nih.govnih.gov |
| Dehydrorabelomycin + GilOII, GilM, GilMT | Dehydrorabelomycin | Defucopregilvocarcin M | GilR is responsible for the final conversion to this compound. nih.gov |
Delineation of Biosynthetic Pathway Sequence and Intermediates
The combinatorial biosynthetic experiments provided a clear sequence for the late stages of this compound biosynthesis. nih.govnih.gov These studies confirmed that compounds such as prejadomycin and dehydrorabelomycin are true intermediates in the pathway. nih.gov
The delineated sequence starting from the angucyclinone intermediate is as follows:
Oxidation: The enzyme GilOI oxidizes the early intermediate prejadomycin to form dehydrorabelomycin. nih.gov
C-C Bond Cleavage: GilOII, a crucial oxygenase, catalyzes the oxidative C-C bond cleavage of the B-ring in dehydrorabelomycin to form a transient aldehyde intermediate. nih.govnih.gov
Methylation: The O-methyltransferase GilMT methylates the aldehyde intermediate. nih.gov
Reductive Methylation & Cyclization: The enzyme GilM acts on the methylated product to generate the tetracyclic hemiacetal core, defucopregilvocarcin M. nih.gov
Dehydrogenation: In the final step, the oxidoreductase GilR converts the hemiacetal of defucopregilvocarcin M into the stable lactone of this compound. nih.govuky.edu
This step-by-step elucidation showcases the power of in vitro reconstitution and combinatorial approaches in unraveling complex biological processes. nih.govjst.go.jp
Chemical Synthetic Methodologies for Defucogilvocarcin M
Total Synthesis Approaches to the Defucogilvocarcin M Chromophore
The core challenge in synthesizing this compound lies in the construction of its tetracyclic chromophore. Chemists have devised several innovative methods to achieve this, ranging from multicomponent reactions to sophisticated cycloadditions and cross-coupling strategies.
Concise Three-Component Synthetic Routes
A notably efficient approach to the this compound chromophore involves a concise three-component synthesis. nih.gov This strategy streamlines the assembly of the complex ring system, offering a more direct route compared to linear sequences. The key advantage of this method is its convergency, allowing for the rapid construction of the core structure from readily available starting materials.
Pericyclic Cycloaddition Strategies (e.g., [2+2+2] Approach to β-Phenylnaphthalene Structure)
Pericyclic reactions, which involve the concerted reorganization of electrons in a cyclic transition state, have proven to be powerful tools in the synthesis of this compound. udel.edutaylorandfrancis.com One prominent example is the [2+2+2] cycloaddition strategy to form the β-phenylnaphthalene motif, a key structural element of the chromophore. nih.gov This approach involves the metal-catalyzed co-cyclization of three unsaturated components to assemble the aromatic core in a single step. nih.govwikipedia.org The efficiency and stereocontrol offered by such cycloaddition reactions make them highly attractive for the synthesis of complex natural products. wikipedia.org
| Reaction Type | Description | Key Feature |
| [2+2+2] Cycloaddition | A metal-catalyzed reaction that combines three alkyne or alkene units to form a six-membered ring. | Forms the β-phenylnaphthalene core of this compound in a single step. nih.gov |
Xanthate-Based Free Radical Addition–Cyclization Protocols
Another effective methodology employs a xanthate-based free radical addition–cyclization protocol. researchgate.netlookchem.com This approach is centered on the construction of a key naphthalene (B1677914) intermediate via a free radical addition–cyclization sequence, which is then followed by aromatization. researchgate.net The resulting functionalized aromatic system is subsequently coupled with a suitable acid chloride to yield the this compound chromophore. researchgate.netlookchem.com This method has been successfully applied in a formal total synthesis of the aglycon of gilvocarcin M. researchgate.net
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been instrumental in the construction of this compound. scielo.brnobelprize.org The Suzuki-Miyaura cross-coupling reaction, in particular, has been widely used to form the crucial biaryl bond within the chromophore. nih.govtcichemicals.comlibretexts.orgwikipedia.org This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org Its reliability, functional group tolerance, and mild reaction conditions make it a preferred method for constructing the complex carbon framework of this compound. scielo.brnih.govtcichemicals.com
Formal Synthesis of this compound Aglycon
The formal synthesis of the this compound aglycon has been achieved through various strategic approaches. One notable formal synthesis utilized a novel radical-addition cyclization to construct the naphthalene core. uni-muenchen.de In this route, a xanthate derivative undergoes a radical cyclization to form a tetralone, which is then aromatized to the corresponding naphthoquinone, an intermediate previously described in other total syntheses. uni-muenchen.de
Molecular and Cellular Mechanisms of Action Associated with Gilvocarcin Chromophore Activity
Selective Cross-Linking of DNA and Histone H3
A distinct and significant mechanism attributed to glycosylated gilvocarcin analogues is the ability to mediate a selective cross-linking between DNA and histone H3. nih.govresearchgate.net Histone H3 is a core component of the nucleosome, the fundamental unit of chromatin, and plays a critical role in the packaging and regulation of DNA. nih.govnih.gov
This unique cross-linking activity is believed to be facilitated by the d-fucofuranose sugar moiety present in compounds like Gilvocarcin V. nih.govasm.org It is proposed that the chromophore binds to DNA, while the sugar residue interacts specifically with the histone H3 protein, effectively tethering the DNA to the histone. nih.govresearchgate.net This action freezes the nucleosome, preventing the dynamic changes required for essential cellular processes. researchgate.net Because Defucogilvocarcin M is an aglycone, meaning it lacks the sugar moiety, it is not capable of mediating this specific DNA-histone H3 cross-linking mechanism. nih.govasm.org However, studies have shown that photoactivated Gilvocarcin V can induce DNA-protein crosslinks in general, suggesting a complex interaction involving the drug, DNA, and associated proteins. nih.gov
Disruption of DNA Replication and Transcription Processes
The DNA lesions caused by the gilvocarcin chromophore, whether through photoactivated covalent binding or DNA-histone cross-linking, ultimately disrupt fundamental DNA metabolic processes. nih.govnih.gov The presence of bulky adducts and cross-links on the DNA template physically obstructs the progression of DNA and RNA polymerases. libretexts.orgmdpi.com
This interference leads to the stalling of replication forks and the termination of transcription, preventing the cell from duplicating its genome and expressing necessary genes. nih.govmdpi.com The disruption of these pathways is a major contributor to the cytotoxic effects of the gilvocarcin class of compounds. researchgate.netnih.gov Encounters between the cellular machinery for replication and transcription can lead to genomic instability, and the presence of DNA lesions exacerbates this effect. nih.govbham.ac.uk
Inhibition of Topoisomerase II
In addition to direct DNA damage, gilvocarcin-type antibiotics have been reported to function as inhibitors of topoisomerase II. uky.edu Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and tangling, which arise during replication, transcription, and recombination. wikipedia.org They work by creating transient breaks in the DNA backbone to allow strands to pass through one another. wikipedia.org
Inhibitors of topoisomerase II can act in two main ways: as "poisons" that stabilize the transient covalent complex between the enzyme and cleaved DNA, leading to permanent DNA double-strand breaks, or as catalytic inhibitors that block a step in the enzyme's cycle without causing DNA damage. nih.govphcogrev.com The gilvocarcins are suggested to belong to the latter category, interfering with the catalytic activity of the enzyme. researchgate.netuky.edu This inhibition prevents the proper management of DNA topology, further contributing to the disruption of DNA replication and cell division, and represents a mechanism of action that is independent of photoactivation. unit.no
Data Tables
Table 1: Summary of Mechanistic Activities
| Mechanism | Required Structural Feature | Compound Example | Consequence |
|---|---|---|---|
| [2+2] Cycloaddition | C8-Vinyl Group | Gilvocarcin V | Covalent DNA Adducts, Single-Strand Scissions nih.govresearchgate.net |
| DNA-Histone H3 Cross-linking | Furanose Sugar Moiety | Gilvocarcin V | Nucleosome Freezing, Disruption of Replication/Transcription nih.govnih.govresearchgate.net |
| Topoisomerase II Inhibition | Gilvocarcin Chromophore | Gilvocarcin Class | Disruption of DNA Topology Management researchgate.netuky.edu |
Table 2: Compounds Mentioned in this Article | Compound Name | | | :--- | | this compound | | Defucogilvocarcin V | | Gilvocarcin E | | Gilvocarcin M | | Gilvocarcin V | | Kinamycin F |
Structure Activity Relationship Sar Studies of Defucogilvocarcin M Analogues
Synthesis of Defucogilvocarcin M Derivatives and Glycosylated Analogues
The synthesis of this compound and its derivatives has been achieved through various strategies, including both chemical and enzymatic methods. A total synthesis of this compound was accomplished, showcasing the utility of a halogen-handle in a crucial biaryl bond formation via an oxidative coupling of a diaryl cuprate. uni-muenchen.de This highlights a significant advancement in creating the core structure. Another approach involved a ring-expansion of 1-indanones to 2-halo-1-naphthols, providing a key entry point to the gilvocarcin natural products. acs.org
Enzymatic and chemoenzymatic strategies have also proven powerful. The enzymatic total synthesis of this compound was achieved in a one-pot reaction utilizing 15 enzymes from various biosynthetic pathways, including those for gilvocarcin, jadomycin (B1254412), and ravidomycin (B1678828). researchgate.netnih.gov This biocatalytic approach not only provides an efficient synthesis but also helps to elucidate the complex steps in the later stages of gilvocarcin biosynthesis. researchgate.netnih.gov
Furthermore, the generation of glycosylated analogues has been a key focus. The synthesis of O-linked cyclitol analogues of Gilvocarcin M has been reported. researchgate.netscilit.com Additionally, late-stage diversification of related natural products like chrysomycin A has enabled the synthesis of numerous analogues with modifications at various positions, including the installation of different sugar units. nih.gov These synthetic endeavors provide a platform for generating a library of analogues essential for detailed SAR studies. nih.gov
Impact of Saccharide Moiety on Biological Activity (e.g., d-fucofuranose)
The saccharide moiety plays a crucial role in the biological activity of gilvocarcin-type compounds. nih.gov In gilvocarcin V, the C-glycosidically linked D-fucofuranose is believed to be essential for its unique mechanism of action, which involves the cross-linking of DNA and histone H3. nih.govasm.org This interaction is thought to be facilitated by the sugar portion of the molecule. nih.govasm.org
Studies on analogues with different sugar moieties have provided valuable insights. For instance, the replacement of the natural D-fucofuranose with other sugars, such as D-olivose and L-rhamnose, has been achieved through engineered biosynthesis. nih.govasm.org Preliminary anticancer assays of these new analogues, such as D-olivosyl-gilvocarcin V and polycarcin V (which has an L-rhamnopyranose moiety), showed that they exhibit antitumor activities comparable to the parent compound, gilvocarcin V. nih.govacs.orgnih.gov Specifically, D-olivosyl-gilvocarcin V demonstrated slightly better activity against H460 and MCF-7 cancer cell lines. nih.gov
The generation of 4′-hydroxy gilvocarcin V, through the inactivation of the ketoreductase GilU, resulted in an analogue with improved activity against lung cancer cell lines compared to the parent gilvocarcin V. asm.orgnih.gov This finding underscores that modifications to the sugar moiety can indeed enhance biological efficacy. nih.gov The α-C-glycosidic linkage found in polycarcin V is rare among C-aryl glycoside natural products and highlights the structural diversity that can be explored. acs.org These studies collectively demonstrate that while the presence of a carbohydrate is significant for activity, the specific type and configuration of the sugar can be varied to modulate the biological profile of the molecule. acs.org
Glycosyltransferase Substrate Flexibility and Engineered Glycodiversification (e.g., GilGT)
The C-glycosyltransferase GilGT, responsible for attaching the sugar moiety to the gilvocarcin core, has demonstrated a notable degree of substrate flexibility. nih.govnih.gov This flexibility has been exploited for the engineered biosynthesis of novel gilvocarcin analogues with diverse sugar units, a process known as glycodiversification. nih.govresearchgate.net
By inactivating the gilU gene, which is involved in the biosynthesis of the natural D-fucofuranose donor, researchers created a mutant strain of Streptomyces lividans. nih.govnih.gov This strain, when complemented with plasmids containing genes for the biosynthesis of other deoxysugars, produced a variety of new gilvocarcin analogues. nih.govasm.org For example, complementation with plasmids directing the synthesis of L-olivose and L-rhamnose led to the production of D-olivosyl-gilvocarcins and polycarcins, respectively. nih.govasm.org This demonstrated that GilGT can transfer both D- and L-hexopyranose moieties. nih.govnih.gov
The substrate promiscuity of GilGT is a key enabling factor for generating structural diversity. scribd.com The enzyme was shown to accept alternative nucleotide-diphosphate (NDP)-sugar donors, leading to the creation of analogues like 4-β-C-d-olivosyl-gilvocarcin V and 4-β-C-d-olivosyl-gilvocarcin M. researchgate.netresearchgate.net The successful generation of these analogues underscores the potential of combinatorial biosynthesis and pathway engineering to create novel, potentially more active, drug candidates. nih.govnih.gov The ability to alter the glycosylation pattern is a powerful tool for SAR studies and for improving the pharmacological properties of these anticancer agents. nih.govnih.gov
Influence of Aglycone Oxygenation Pattern and Side Chain Modifications
Modifications to the aglycone, the non-sugar portion of the molecule, including its oxygenation pattern and side chains, significantly influence the biological activity of this compound analogues. The core structure of gilvocarcins is a benzo[d]naphtho[1,2-b]pyran-6-one, and natural variants display differences in the side chain at the 8-position, which can be a vinyl, ethyl, or methyl group. nih.govnih.gov
The side chain at the C-8 position is particularly critical. Gilvocarcins M and E, which possess methyl and ethyl groups respectively at C-8 instead of the vinyl group found in gilvocarcin V, are not cytotoxic. acs.org This suggests that the vinyl group is essential for the DNA-damaging activity of these compounds, which is thought to proceed via a photoactivated [2+2] cycloaddition with thymine (B56734) residues in DNA. nih.govnih.gov
The oxygenation pattern of the aglycone also plays a role. The enzymatic total synthesis of this compound involved several post-polyketide synthase (PKS) tailoring enzymes, including oxygenases like GilOI and GilOII, which are responsible for the complex oxidative rearrangements that form the unique gilvocarcin chromophore. nih.gov Altering the function of these enzymes could lead to analogues with different oxygenation patterns. For example, the inactivation of the gilU gene not only affected the sugar moiety but also led to the production of 12-demethyl-defucogilvocarcin V, a new analogue with a modification on the aglycone. nih.gov Studies on related angucyclines have also shown that changes in the oxygenation pattern of the aglycone can impact biological activity. nih.gov
| Compound | C-8 Side Chain | Cytotoxicity | Reference |
|---|---|---|---|
| Gilvocarcin V | Vinyl | Active | acs.org |
| Gilvocarcin M | Methyl | Inactive | acs.org |
| Gilvocarcin E | Ethyl | Inactive | acs.org |
Rational Design and Synthesis of Modified Chromophore Structures for Mechanistic Probes
The rational design and synthesis of modified chromophore structures are crucial for developing mechanistic probes to elucidate the mode of action of gilvocarcin-type compounds. researchgate.net The benzo[d]naphtho[1,2-b]pyran-6-one chromophore is responsible for DNA intercalation, a key step in the biological activity of these molecules. nih.govacs.org
Synthetic strategies have been developed to access the core gilvocarcin skeleton and its derivatives. For instance, a rhodium-catalyzed cyclopropanation followed by a Lewis acid-catalyzed ring-opening has been used to furnish hydroxy naphthoate-based biaryls, which are precursors to the gilvocarcin chromophore. uni-muenchen.de Another approach involves a Hauser annulation to construct the tetracyclic gilvocarcin skeleton. nih.gov These methods allow for the systematic modification of the chromophore.
The goal of creating modified chromophores is often to tune their electronic and photophysical properties. For example, in the context of dye-sensitized solar cells, rational design has been used to modify D-π-A chromophores to extend their light absorption by minimizing the HOMO-LUMO energy gap. mdpi.com Similar principles can be applied to the design of gilvocarcin analogues. By modifying the chromophore, it may be possible to create probes that are, for instance, fluorescent or have altered photoreactivity, which would be invaluable for studying their interactions with biological targets like DNA and histone H3. nih.gov The synthesis of various analogues with different substituents on the aromatic core provides a toolkit to probe the specific interactions that govern the biological activity of this class of compounds. nih.govresearchgate.net
Analytical Methodologies for Defucogilvocarcin M and Its Biosynthetic Intermediates
Chromatographic Separation Techniques (e.g., HPLC Analysis of Reaction Mixtures)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the complex reaction mixtures generated during the enzymatic synthesis of defucogilvocarcin M. nih.gov Researchers utilize HPLC to monitor the progress of reactions, identify the formation of products, and separate various components for further analysis. nih.govresearchgate.net
In typical applications, reaction mixtures are extracted, dried, and redissolved in a suitable solvent like ethanol (B145695) before being subjected to HPLC analysis. beilstein-journals.org The separation is often performed on reversed-phase columns. rsc.org By comparing the retention times and UV absorption patterns of peaks in the chromatogram with those of authentic standards, scientists can confirm the presence of expected products like this compound and its precursors. nih.govresearchgate.net For instance, in the enzymatic total synthesis of this compound, HPLC analysis of the product mixture clearly showed the presence of this compound and rabelomycin. nih.gov Control reactions lacking essential substrates or enzymes are also analyzed to ensure that the observed products are the result of the intended enzymatic conversions. nih.gov
Table 1: HPLC Analysis of Enzymatic Reactions for this compound Synthesis This interactive table summarizes the key findings from HPLC analyses of different reaction mixtures in the study of this compound biosynthesis. Click on the headers to sort the data.
| Reaction Condition | Key Enzymes/Substrates | Observed Products (via HPLC) | Conclusion | Reference |
| Control | No acetyl-CoA and malonyl-CoA | No metabolites produced | Confirms substrate necessity | nih.gov |
| PKS Enzymes | Acetyl-CoA, malonyl-CoA, PKS enzymes | UWM6, Rabelomycin | Successful synthesis of early intermediates | nih.gov |
| Full Reconstitution | Acetyl-CoA, malonyl-CoA, PKS & post-PKS enzymes | This compound, Rabelomycin | Successful one-pot enzymatic total synthesis | nih.gov |
| Intermediate Conversion | Dehydrorabelomycin (B1670205), GilOII, GilMT, GilM, GilR | This compound | Confirms the role of post-PKS enzymes | nih.gov |
| Intermediate Conversion | Prejadomycin, post-PKS enzymes | This compound | Demonstrates pathway precursor flexibility | nih.gov |
Spectroscopic Techniques in Structural Characterization (e.g., NMR, HRMS for Confirmation of Products)
The definitive confirmation of the chemical structures of this compound and its biosynthetic intermediates relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govasm.org
HRMS provides highly accurate mass-to-charge ratio measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This technique is instrumental in confirming the identity of products by matching their measured mass to the calculated mass of the expected compound. nih.gov
NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule. asm.org This data is used to piece together the molecular structure, including the connectivity of atoms and their stereochemical arrangement. The structural elucidation of this compound and its analogues has been corroborated by extensive NMR analysis. asm.orgwits.ac.za
Applications of Isotope-Labeled Precursors in Biosynthesis Pathway Mapping
Isotope labeling is a powerful tool for tracing the metabolic fate of precursors and mapping biosynthetic pathways. nih.govcernobioscience.com In the context of this compound, the use of stable isotope-labeled precursors, such as ¹³C-labeled acetyl-CoA or malonyl-CoA, would allow researchers to follow the incorporation of these building blocks into the final gilvocarcin scaffold. nih.gov
By feeding microorganisms with these labeled substrates and subsequently analyzing the resulting metabolites by mass spectrometry or NMR, scientists can determine which atoms in the final product are derived from the labeled precursor. nih.govnih.gov This provides direct evidence for the proposed biosynthetic pathway and the origin of each part of the molecule. nih.gov While specific isotope labeling studies focusing solely on this compound are not extensively detailed in the provided context, the general methodology is a standard and crucial approach in natural product biosynthesis research. nih.govnih.gov This technique has been fundamental in understanding the biosynthesis of related angucycline antibiotics. nih.gov
Methodologies for Purity Assessment and Yield Determination
Assessing the purity and determining the yield of synthesized this compound are critical for evaluating the efficiency of a synthetic route, be it chemical or enzymatic. nih.gov
Purity is often assessed using HPLC, where a pure sample should ideally show a single, sharp peak. bioaustralis.comvwr.com The inability to detect contaminating species by sensitive analytical techniques like HPLC is a routine criterion for purity. nih.gov For instance, commercial suppliers of related compounds like gilvocarcin V specify purity levels of >95% or ≥98% as determined by HPLC. bioaustralis.comvwr.com
The yield of a reaction is a measure of its efficiency. In the enzymatic total synthesis of this compound, combinatorial biosynthetic enzymology revealed that a specific combination of four enzymes could convert dehydrorabelomycin into this compound with a remarkable yield of 80%. mdpi.comuva.espreprints.org In chemical synthesis, a total synthesis of this compound was achieved with a reported yield of 80% in one of the final steps. uni-muenchen.de Yields are typically calculated based on the amount of starting material consumed and the amount of purified product obtained.
Advanced Research Perspectives and Future Directions in Defucogilvocarcin M Studies
Exploration of Novel Chemo-Enzymatic Synthetic Strategies
The complex architecture of Defucogilvocarcin M has spurred the development of innovative synthetic strategies that merge the precision of enzymatic catalysis with the versatility of chemical synthesis. A landmark achievement in this area is the one-pot enzymatic total synthesis of this compound from the basic building blocks acetyl-CoA and malonyl-CoA. aps.org This remarkable feat, described as the longest reported sequence of enzymatic total synthesis, utilizes a cocktail of 15 enzymes sourced from the gilvocarcin, jadomycin (B1254412), and ravidomycin (B1678828) biosynthetic pathways. aps.orgresearchgate.netnih.gov This "combinatorial biosynthetic enzymology" approach not only successfully produces the target molecule but also helps to elucidate the complex steps of the late-stage gilvocarcin biosynthesis. aps.orgnih.govresearchgate.net
Further chemo-enzymatic research has demonstrated that a streamlined set of just four enzymes—GilOII, GilM, GilMT, and GilR—is sufficient to convert the intermediate dehydrorabelomycin (B1670205) into this compound, achieving a high yield of 80%. researchgate.netmdpi.com This highlights the potential for efficient, cell-free biosynthetic production.
In parallel, total chemical syntheses have been developed, providing alternative routes to the this compound core and its analogues. mdpi.commdpi.comacs.org These chemical methods, including concise three-component mdpi.com and multi-step total syntheses, mdpi.comescholarship.org create the aglycone (the non-sugar portion), which can then potentially be glycosylated using enzymatic methods. This hybrid chemo-enzymatic approach leverages the strengths of both disciplines to generate structural diversity that may be difficult to achieve through purely biological or chemical means alone. acs.org
Table 1: Key Enzymes in the One-Pot Enzymatic Total Synthesis of this compound This table details the enzymes and their proposed functions in the reconstituted biosynthetic pathway.
| Enzyme Name | Source Pathway | Proposed Function in Synthesis | Reference |
| PKS enzymes | Jadomycin, Ravidomycin | Assembly of polyketide backbone from acetyl-CoA and malonyl-CoA. | aps.orgnih.gov |
| GilOI | Gilvocarcin | Oxygenase, involved in 4a,12b-dehydration and aromatization. | researchgate.netnih.gov |
| GilOII | Gilvocarcin | Oxygenase, catalyzes the crucial Baeyer-Villiger C-C bond cleavage. | aps.orgresearchgate.netresearchgate.net |
| JadF / GilOIV | Jadomycin / Gilvocarcin | Oxygenase, catalyzes 2,3-dehydration. | researchgate.netnih.gov |
| GilM | Gilvocarcin | Bifunctional enzyme: reduces a quinone intermediate and performs O-methylation. | aps.orgresearchgate.netresearchgate.net |
| GilMT | Gilvocarcin | S-adenosylmethionine (SAM)-dependent O-methyltransferase. | aps.orgresearchgate.netresearchgate.net |
| GilR | Gilvocarcin | FAD-dependent oxidoreductase, establishes the final lactone core. | aps.orgnih.govresearchgate.netCurrent time information in Chatham County, US. |
| Fre | E. coli | Flavodoxin (ferredoxin)-NADP+ reductase, for cofactor regeneration. | nih.gov |
Enzymatic Engineering for Enhanced Biosynthesis and Structural Diversity
Genetic and enzymatic engineering represent powerful tools for enhancing the production of this compound and generating novel, potentially more potent analogues. A primary target for this engineering is the glycosyltransferase enzyme, GilGT, which is responsible for attaching the sugar moiety to the gilvocarcin core. nih.gov Studies have shown that GilGT has a degree of substrate flexibility, allowing it to accept different sugar donors. nih.govnih.gov
A combinatorial biosynthesis approach has been successfully used to create new gilvocarcin analogues. nih.govresearchgate.net In one study, a mutant strain of Streptomyces lividans (TK24 (cosG9B3-U⁻)), with its natural sugar biosynthesis pathway disabled via inactivation of the ketoreductase gene gilU, was complemented with plasmids containing genes for the synthesis of different deoxysugars. nih.gov This strategy led to the production of six new gilvocarcin analogues bearing altered sugar moieties, such as d-olivose and l-rhamnose. nih.govmicronbrane.com Interestingly, the inactivation of gilU alone resulted in the production of 4′-hydroxy gilvocarcin V, an analogue that showed improved activity against certain lung cancer cell lines compared to the parent compound. nih.govnih.gov
Future engineering efforts may target other key enzymes in the pathway. For instance, the terminal oxidoreductase, GilR, which forms the lactone ring, has been identified as a bottleneck enzyme. Current time information in Chatham County, US. Structural and mechanistic studies of GilR lay the groundwork for future protein engineering to broaden its substrate specificity, which could lead to the development of novel anticancer agents. Current time information in Chatham County, US.wits.ac.za
Table 2: Engineered Gilvocarcin Analogues via Combinatorial Biosynthesis This table lists novel analogues created by complementing a mutant strain with various deoxysugar biosynthesis plasmids.
| Parent Strain | Plasmid Complement | Resulting Sugar Moiety | Generated Analogues | Reference |
| S. lividans TK24 (cosG9B3-U⁻) | pLN2 | d-olivose | d-olivosyl-gilvocarcin M, V, and E | nih.govmicronbrane.com |
| S. lividans TK24 (cosG9B3-U⁻) | pRHAM | l-rhamnose | l-rhamnosyl-gilvocarcin M, V, and E (Polycarcin analogues) | nih.govmicronbrane.com |
Computational Approaches in Mechanistic Understanding and Molecular Design
Computational chemistry is an increasingly vital tool for understanding the complex mechanisms of the gilvocarcin family and for the rational design of new derivatives. escholarship.org Quantum mechanical calculations have been employed to help confirm the structures of novel dimeric gilvocarcin derivatives. researchgate.net Furthermore, semi-empirical methods like PM3/CI have been used to calculate the electronic structures of gilvocarcin M and V, providing insights consistent with their observed photophysical properties and their different DNA binding affinities. researchgate.net
Molecular docking is another key computational technique used to predict and analyze the binding interactions between a ligand and its target receptor. nih.govmdpi.com While specific docking studies focused solely on this compound are not extensively detailed, this approach is widely applied to related compounds and their targets. wits.ac.zapku.edu.cnresearchgate.netcolab.ws For example, docking studies have been used to interpret the binding modes of newly synthesized compounds with targets like the VEGFR-2 kinase pocket, helping to rationalize their observed biological activity. nih.gov Such in silico models can predict essential features for inhibitory activity and guide the synthesis of more potent and selective analogues. colab.ws The application of these computational models to the this compound scaffold could help elucidate its precise interactions with DNA and associated proteins like histone H3, which are believed to be central to its mechanism of action. nih.govnih.gov
Development of Robust Methodologies for Scalable Supply for Preclinical Research
A significant bottleneck in the clinical development of many natural products is the challenge of producing sufficient quantities for preclinical and clinical trials. mdpi.comacs.org Research into this compound and related compounds is actively addressing this supply issue. The total enzymatic synthesis of this compound offers a route that provides high efficiency and precision. researchgate.net The chemo-enzymatic conversion of dehydrorabelomycin to this compound, with its notable 80% yield, is particularly promising for scalable production. researchgate.netmdpi.com
On the chemical synthesis front, significant progress has been made in developing scalable routes to the core structures of gilvocarcins. frontiersin.org For instance, a 10-step scalable synthesis was developed for chrysomycin A and its natural congeners, polycarcin V and gilvocarcin V. frontiersin.org This effort successfully produced over 10 grams of an advanced synthetic intermediate, demonstrating the feasibility of producing the aglycone on a scale sufficient for extensive analogue synthesis and preclinical evaluation. frontiersin.org Such robust chemical platforms, combined with efficient enzymatic final-stage modifications, provide a powerful and versatile strategy to ensure a sustainable supply of this compound and its derivatives for future research. acs.org
Investigation of Resistance Mechanisms at a Molecular Level
While this compound's antitumor activity is well-documented, the potential for cancer cells or pathogenic bacteria to develop resistance is a critical area for investigation. At a molecular level, several general mechanisms of antimicrobial resistance could be relevant. micronbrane.commdpi.com These include modification of the drug's target, enzymatic inactivation of the drug, and active removal of the drug from the cell via efflux pumps. reactgroup.orgcrstoday.comfrontiersin.org
The structure of this compound offers some innate protection against certain resistance mechanisms. As a C-aryl glycoside, its carbon-carbon linkage between the sugar and the aglycone is resistant to the enzymatic hydrolysis that can deactivate many O- or N-glycoside antibiotics. nih.govnih.govsci-hub.se However, other mechanisms remain a potential threat.
Target Modification : The proposed targets for gilvocarcins are DNA and associated proteins like topoisomerase II and histone H3. nih.govresearchgate.net Resistance could theoretically arise from mutations in the genes encoding these target proteins, altering their structure so that the drug binds less effectively. mdpi.comcrstoday.comfrontiersin.org
Drug Efflux : Multidrug resistance (MDR) efflux pumps are a major cause of resistance to a wide array of therapeutic agents, including anticancer drugs and antibiotics. mdpi.comnih.govnih.gov These membrane proteins actively transport drugs out of the cell, lowering the intracellular concentration below the effective threshold. frontiersin.orgfrontiersin.org While some related angucyclines like the landomycins have been reported to be poor substrates for MDR efflux pumps, nih.gov the susceptibility of this compound to these transporters requires direct investigation. Overexpression of efflux pumps like those from the RND (Resistance-Nodulation-Division) or ABC (ATP-Binding Cassette) superfamilies is a common mechanism of acquired resistance. nih.govfrontiersin.org
Future research will need to focus on exposing relevant cell lines to this compound to select for resistant populations and then use genomic and proteomic analyses to identify the specific molecular changes responsible for the resistance phenotype.
Q & A
Q. What is the proposed biosynthetic pathway of Defucogilvocarcin M, and what key enzymatic steps are involved?
this compound biosynthesis involves a type II polyketide synthase (PKS) system and post-PKS tailoring enzymes. The pathway begins with the formation of the angucyclinone intermediate UWM6 (10) via PKS enzymes (GilA, GilB, GilC), followed by oxidative rearrangement catalyzed by oxygenases (GilOI, GilOII, GilOIV) to cleave C–C bonds and form the benzo[d]naphtho[1,2-b]pyran-6-one chromophore. Methyltransferases (GilMT), glycosyltransferases (GilGT), and reductases (GilR) complete the final modifications .
Methodological Insight : Pathway validation relies on heterologous expression in Streptomyces lividans TK24, HPLC tracking of intermediates (e.g., prejadomycin (14) and rabelomycin (12)), and enzyme knockout studies to identify shunt products .
Q. How do polyketide synthase (PKS) enzymes contribute to this compound biosynthesis?
The PKS system (GilA, GilB, GilC) catalyzes chain elongation and cyclization of malonyl-CoA and acetyl-CoA precursors to form the angucyclinone scaffold. GilF (a keto reductase) and GilK/GilG (cyclases) control stereochemistry and ring formation. Disruption of these enzymes leads to incomplete intermediates like UWM6 (10), which is later identified as a shunt product .
Experimental Design : In vitro reconstitution of PKS enzymes with acetyl-CoA/malonyl-CoA, followed by LC-MS analysis, confirms their role in scaffold assembly .
Q. What experimental approaches are used to validate intermediates in this compound biosynthesis?
Key methods include:
- HPLC tracking of reaction mixtures (e.g., conversion of prejadomycin (14) to this compound (1) via oxidative steps) .
- Enzyme knockout studies : Inactivation of oxygenases (e.g., GilOI) produces shunt metabolites like homoprejadomycin (15), confirming their roles in specific steps .
- Isotope labeling : Incorporation of ¹³C-labeled precursors to trace carbon flux during chromophore formation .
Advanced Research Questions
Q. How do contradictory findings regarding intermediates like UWM6 (10) impact current biosynthetic models?
Initially hypothesized as a pathway intermediate, UWM6 (10) was later identified as a shunt product formed via spontaneous hydrolysis/decarboxylation of an acyl carrier protein (ACP)-bound precursor. This contradiction necessitated revising the biosynthetic model to prioritize ACP-tethered substrates for enzymatic reactions .
Resolution Strategy : Use in vitro assays with ACP-bound intermediates to differentiate true pathway substrates from shunt products .
Q. What methodological strategies can resolve ambiguities in post-PKS tailoring enzyme functions?
- Combinatorial biosynthetic enzymology : Systematic variation of enzyme mixtures (e.g., GilOII + GilOIV) in one-pot reactions clarifies roles in oxidative cleavage and hemiacetal ring formation .
- Chemical synthesis of unstable intermediates : Synthesizing proposed intermediates (e.g., quinone 19a) helps identify missing steps in the pathway .
Q. How can combinatorial biosynthetic enzymology be applied to optimize this compound production?
By reconstituting the entire pathway (15 enzymes) in vitro, researchers can:
- Identify rate-limiting steps (e.g., oxidative cleavage by GilOII) for targeted optimization .
- Engineer enzyme mixtures to bypass shunt pathways (e.g., suppressing UWM6 (10) formation) .
- Scale production using immobilized enzymes or cell-free systems .
Data Contradiction Analysis
- Conflict : Early studies proposed GilOI/GilOIV as essential for C–C bond cleavage, but GilOII knockout experiments showed accumulation of dehydrorabelomycin (16), suggesting its primary role in oxidative rearrangement .
- Resolution : Comparative assays using purified GilOII confirmed its ability to catalyze cleavage independently, revising the hypothesis of a multienzyme complex requirement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
